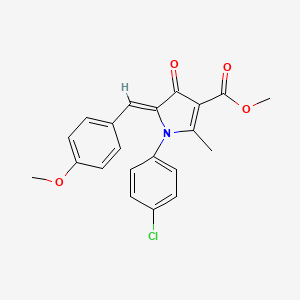
N-(4-fluorophenyl)-N'-methylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-N'-methylethanediamide, also known as FMA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FMA is a derivative of the popular drug, modafinil, which is used to treat sleep disorders and enhance cognitive function. FMA has been shown to have similar effects on the brain and has the potential to be used in a variety of research applications.
Mechanism of Action
The exact mechanism of action of N-(4-fluorophenyl)-N'-methylethanediamide is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. These neurotransmitters are involved in regulating wakefulness, attention, and mood.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-N'-methylethanediamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, as well as increase blood pressure and heart rate. It has also been shown to increase glucose uptake in the brain, which may contribute to its cognitive-enhancing effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-fluorophenyl)-N'-methylethanediamide in lab experiments is its ability to enhance cognitive function and improve memory. This can be particularly useful in studies involving learning and memory. However, N-(4-fluorophenyl)-N'-methylethanediamide also has limitations, including potential side effects such as increased blood pressure and heart rate. It is important to carefully monitor the dosage and duration of use when conducting experiments with N-(4-fluorophenyl)-N'-methylethanediamide.
Future Directions
There are many potential future directions for research involving N-(4-fluorophenyl)-N'-methylethanediamide. One area of interest is in the development of new treatments for sleep disorders such as narcolepsy. N-(4-fluorophenyl)-N'-methylethanediamide has been shown to increase wakefulness and alertness, making it a potential candidate for further study in this area. Additionally, N-(4-fluorophenyl)-N'-methylethanediamide may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential benefits and limitations of N-(4-fluorophenyl)-N'-methylethanediamide in these areas.
Synthesis Methods
N-(4-fluorophenyl)-N'-methylethanediamide can be synthesized through a multi-step process involving the reaction of modafinil with various reagents. The exact method of synthesis can vary depending on the desired purity and yield of the final product. However, the most common method involves the reaction of modafinil with hydroxylamine hydrochloride to form modafinil hydroxylamine. This intermediate is then reacted with 4-fluorobenzaldehyde to form N-(4-fluorophenyl)-N'-methylethanediamide.
Scientific Research Applications
N-(4-fluorophenyl)-N'-methylethanediamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. N-(4-fluorophenyl)-N'-methylethanediamide has been shown to enhance cognitive function and improve memory in animal studies. It has also been shown to increase wakefulness and alertness, making it a potential treatment for sleep disorders such as narcolepsy.
properties
IUPAC Name |
N'-(4-fluorophenyl)-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2/c1-11-8(13)9(14)12-7-4-2-6(10)3-5-7/h2-5H,1H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAUYVYMMMGOJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-N'-methylethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5202672.png)


![phenyl[2-(2-quinolinyl)-1H-benzimidazol-5-yl]methanone hydrate](/img/structure/B5202702.png)
![2-chloro-N-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B5202718.png)
![{1-[4-(benzyloxy)benzyl]-2-piperidinyl}methanol](/img/structure/B5202721.png)
![(5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine](/img/structure/B5202728.png)
![2-methyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5202732.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5202746.png)

![4-benzyl-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5202752.png)
